N,N-Bis(2-hydroxyethyl)cinnamamide
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Overview
Description
N,N-Bis(2-hydroxyethyl)cinnamamide: is a diol monomer with a pendant photo-responsive cinnamamide group. It is known for its ability to undergo reversible [2 + 2] cycloaddition under ultraviolet irradiation, making it a potential functional monomer for the synthesis of novel photo-responsive polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)cinnamamide is synthesized from methyl cinnamate and diethanolamine under mild conditions. This ammonolysis approach is characterized by readily available and safe raw materials, high yield, and easy separation. The reaction does not require the use of an organic solvent .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory methods, ensuring high yield and purity. The process involves the reaction of methyl cinnamate with diethanolamine, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)cinnamamide has a wide range of scientific research applications, including:
Biology: The compound’s photo-responsive nature makes it useful in the development of light-sensitive biological materials.
Mechanism of Action
The mechanism by which N,N-Bis(2-hydroxyethyl)cinnamamide exerts its effects involves the reversible [2 + 2] cycloaddition of the pendant cinnamate groups under ultraviolet irradiation. This process leads to temporary photo-cross-linking, which can be reversed by exposure to ultraviolet light of a different wavelength. The light-induced shape memory effect is triggered at ambient temperatures by remote light activation, making it highly valuable for various applications .
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but derived from oleic acid and diethanolamine.
Ethylene glycol-1-acrylate-2-cinnamate: Another photo-sensitive vinyl monomer used in the synthesis of light-sensitive polymers.
Uniqueness: N,N-Bis(2-hydroxyethyl)cinnamamide is unique due to its high yield synthesis from readily available materials, its ability to undergo reversible [2 + 2] cycloaddition, and its wide range of applications in photo-responsive materials .
Properties
CAS No. |
30687-17-3 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(E)-N,N-bis(2-hydroxyethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c15-10-8-14(9-11-16)13(17)7-6-12-4-2-1-3-5-12/h1-7,15-16H,8-11H2/b7-6+ |
InChI Key |
SELFEGODBFAHGT-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CCO)CCO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CCO)CCO |
Origin of Product |
United States |
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